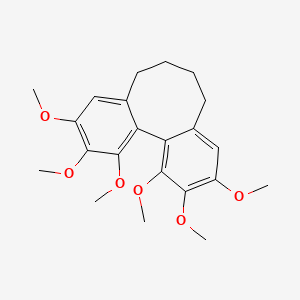
4-(Methylthio)phenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)phenyl Chloroformate: is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. The compound is characterized by the presence of a chloroformate group attached to a p-methylthiophenyl moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)phenyl Chloroformate typically involves the reaction of p-methylthiophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{p-Methylthiophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phosgene gas requires stringent safety measures due to its highly toxic nature.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylthio)phenyl Chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, used to neutralize HCl formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Methylthio)phenyl Chloroformate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl and amino groups. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing protective groups. This modification is crucial in studying the structure and function of biomolecules.
Medicine: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). It serves as an intermediate in the production of drugs that require specific functional groups for their activity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)phenyl Chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups onto target molecules. The chloroformate group reacts with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonate esters. These reactions are essential in protecting functional groups during multi-step synthesis processes.
Comparación Con Compuestos Similares
Methyl chloroformate: A simpler chloroformate used in similar reactions.
Benzyl chloroformate: Used to introduce the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl chloride: Used to introduce the FMOC protecting group.
Uniqueness: 4-(Methylthio)phenyl Chloroformate is unique due to the presence of the p-methylthiophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the protection of functional groups and the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H7ClO2S |
|---|---|
Peso molecular |
202.66 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3 |
Clave InChI |
BHAWTBKMSWHSIP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)

![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)


![2-propyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8701951.png)
![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)


